molecular formula C17H13N3O5S B3442845 N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide

N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide

Cat. No. B3442845
M. Wt: 371.4 g/mol
InChI Key: VIYDJORIKGLHBK-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as BDA-410 and is primarily used in biochemical and physiological research.

Mechanism of Action

BDA-410 exerts its effects by inhibiting the activity of the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and cell survival. BDA-410 binds to the sigma-1 receptor, leading to the inhibition of NF-κB activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. BDA-410 has also been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDA-410 in lab experiments is its high purity and stability, which makes it easier to control the experimental conditions. However, one of the limitations of using BDA-410 is its relatively high cost compared to other compounds used in similar experiments.

Future Directions

There are several future directions for the use of BDA-410 in scientific research. One potential area of research is the development of BDA-410 analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of BDA-410 in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of BDA-410 and its effects on various signaling pathways.

Scientific Research Applications

BDA-410 has been extensively studied in various scientific fields, including cancer research, neurology, and immunology. In cancer research, BDA-410 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, BDA-410 has been used to study the role of the sigma-1 receptor in neurodegenerative diseases. In immunology, BDA-410 has been used to investigate the role of the NF-κB signaling pathway in inflammation.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c18-9-12(7-11-1-6-15-16(8-11)25-10-24-15)17(21)20-13-2-4-14(5-3-13)26(19,22)23/h1-8H,10H2,(H,20,21)(H2,19,22,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYDJORIKGLHBK-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide
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N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide
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N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide
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N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide
Reactant of Route 6
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N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide

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